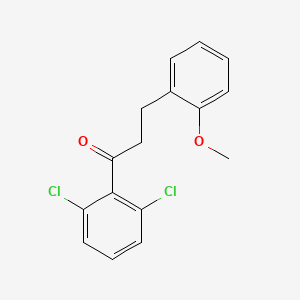

2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone

描述

2’,6’-Dichloro-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14Cl2O2 It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and a methoxy group attached to the phenyl ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dichloro-3-(2-methoxyphenyl)propiophenone typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-methoxyphenylacetic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

化学反应分析

Types of Reactions

2’,6’-Dichloro-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Chemistry

- Synthesis Intermediate : This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactive functional groups allow it to participate in numerous chemical reactions, facilitating the development of more complex molecules.

Biology

- Biological Activity : Research has shown that 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone exhibits potential biological activities, including:

- Antimicrobial Properties : It has been found to inhibit the growth of various bacteria and fungi, making it a candidate for further development in antimicrobial therapies .

- Anticancer Effects : Studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanisms involve the activation of pro-apoptotic markers while downregulating anti-apoptotic proteins .

- Anti-inflammatory Effects : It may reduce levels of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Medicine

- Therapeutic Development : Ongoing research aims to explore its use as a pharmaceutical intermediate, particularly in developing new therapeutic agents targeting specific diseases such as cancer and infections .

Industry

- Production of Specialty Chemicals : The compound is utilized in manufacturing specialty chemicals and materials due to its unique properties. It is also explored for its application in fragrances and flavoring agents owing to its aromatic characteristics.

Anticancer Activity Study

A study involving various human cancer cell lines demonstrated that treatment with different concentrations of this compound resulted in a dose-dependent reduction in cell viability. Key findings include:

- Upregulation of pro-apoptotic markers such as Bax.

- Downregulation of anti-apoptotic proteins like Bcl-2.

This suggests that the compound effectively triggers apoptotic pathways in cancer cells .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. This highlights its potential utility in developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis typically involves a condensation reaction between 2-methoxyacetophenone and propionyl chloride under basic conditions. Various derivatives have been synthesized to enhance biological activity or modify pharmacological profiles.

| Compound Name | Synthesis Method | Biological Activity |

|---|---|---|

| 4'-Cyano-3-(2-methoxyphenyl)propiophenone | Nucleophilic substitution followed by cyclization | Antimicrobial, anticancer |

| 2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone | Chlorination followed by purification | Enhanced antimicrobial effects |

作用机制

The mechanism of action of 2’,6’-Dichloro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

相似化合物的比较

Similar Compounds

- 2’,6’-Dichloro-3-(3-methoxyphenyl)propiophenone

- 2’,6’-Dichloro-3-(4-methoxyphenyl)propiophenone

Uniqueness

2’,6’-Dichloro-3-(2-methoxyphenyl)propiophenone is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

生物活性

2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone (also referred to as DMP) is a synthetic compound with a complex structure characterized by a propiophenone backbone and specific substitutions that enhance its biological activity. Its molecular formula is C16H14Cl2O2, with a molecular weight of approximately 309.19 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation.

Chemical Structure

The structural formula of DMP is as follows:

The compound features:

- Chlorine atoms at the 2' and 6' positions, which may contribute to its biological activity.

- A methoxyphenyl group at the 3-position, enhancing its lipophilicity and potentially influencing its interaction with biological targets.

Anticancer Properties

Research indicates that DMP exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

- Human glioblastoma U-87

- Triple-negative breast cancer MDA-MB-231

In these studies, DMP was shown to induce cytotoxic effects, with higher efficacy observed against U-87 cells compared to MDA-MB-231 cells. The mechanism of action appears to involve the induction of apoptosis and disruption of metabolic pathways critical for cancer cell survival .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U-87 | 15 | Apoptosis induction |

| MDA-MB-231 | 30 | Metabolic disruption |

Anti-inflammatory Effects

Preliminary investigations suggest that DMP may also possess anti-inflammatory properties. The compound has been evaluated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. However, more detailed studies are required to fully elucidate these effects and their underlying mechanisms.

Structure-Activity Relationship (SAR)

The unique dichloromethyl substitution pattern of DMP distinguishes it from similar compounds, influencing both its reactivity and pharmacological profile. Comparative analysis with structurally related compounds reveals that variations in substitution can significantly alter biological activity.

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2',4'-Dichloro-3-(3-methoxyphenyl)propiophenone | C16H14Cl2O2 | Different substitution pattern |

| 4-Chloro-3-(4-methoxyphenyl)propiophenone | C16H15ClO2 | Contains only one chlorine atom |

| 3-(4-Methoxyphenyl)-1-(4-nitrophenyl)propan-1-one | C16H15N1O3 | Contains a nitro group |

Case Studies

Several studies have highlighted the biological potential of DMP:

- Antioxidant Activity : In addition to anticancer properties, DMP derivatives have been tested for antioxidant capabilities using the DPPH radical scavenging method. Some derivatives showed antioxidant activity exceeding that of ascorbic acid, indicating potential protective effects against oxidative stress .

- Mechanistic Studies : Further mechanistic studies are needed to explore how DMP interacts with specific enzymes involved in metabolic pathways. These interactions are crucial for understanding both therapeutic efficacy and potential side effects.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2',6'-Dichloro-3-(2-methoxyphenyl)propiophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by selective chlorination. Key steps include:

- Step 1 : Acylation of 2-methoxyphenylpropane using anhydrous AlCl₃ as a catalyst under inert conditions.

- Step 2 : Electrophilic chlorination at the 2' and 6' positions using Cl₂ gas in acetic acid, monitored by TLC.

- Yield Optimization : Excess chlorinating agent (1.5–2.0 equiv.) improves di-substitution, while temperature control (0–5°C) minimizes byproducts. Purification via column chromatography (silica gel, hexane:ethyl acetate 8:2) achieves >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons appear as a multiplet (δ 6.8–7.5 ppm); methoxy group as a singlet (δ 3.8 ppm).

- ¹³C NMR : Carbonyl resonance at ~200 ppm; chlorine-substituted carbons deshielded to δ 125–135 ppm.

- FT-IR : Strong C=O stretch at ~1680 cm⁻¹; C-Cl stretches at 550–750 cm⁻¹.

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 323 (calculated for C₁₆H₁₃Cl₂O₂). Cross-validate with high-resolution MS .

Q. What safety protocols and waste disposal methods are critical for handling halogenated propiophenones?

- Methodological Answer :

- Safety : Use PPE (gloves, goggles, fume hood) due to H313 (skin contact risk) and H333 (inhalation hazard). Avoid exposure to moisture to prevent HCl release .

- Waste Disposal : Collect halogenated waste separately in labeled containers. Neutralize acidic byproducts with NaHCO₃ before disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental NMR data (e.g., chemical shifts) be resolved?

- Methodological Answer :

- Step 1 : Verify computational methods (e.g., DFT with B3LYP/6-311+G(d,p)) against NIST reference data .

- Step 2 : Check solvent effects (e.g., CDCl₃ vs. DMSO-d₆) on chemical shifts.

- Step 3 : Use 2D NMR (COSY, HSQC) to confirm proton-carbon correlations. Discrepancies may arise from conformational flexibility or intermolecular interactions .

Q. What strategies optimize regioselectivity in electrophilic substitution for methoxy/chloro groups?

- Methodological Answer :

- Directing Effects : The methoxy group (ortho/para-directing) competes with electron-withdrawing Cl. Use steric hindrance (e.g., bulky solvents) to favor 2',6'-dichloro substitution.

- Catalyst Tuning : Lewis acids like FeCl₃ enhance para-selectivity, while AlCl₃ favors ortho .

Q. How do steric/electronic effects of the 2-methoxyphenyl group influence cross-coupling reactivity?

- Methodological Answer :

- Steric Effects : The methoxy group at the 2-position hinders Suzuki-Miyaura coupling; use Pd(OAc)₂ with SPhos ligand for bulky substrates.

- Electronic Effects : Electron-donating methoxy groups reduce electrophilicity at the ketone, requiring stronger bases (e.g., KOtBu) for nucleophilic additions .

Q. What methodologies determine thermodynamic stability differences between rotational isomers?

- Methodological Answer :

- Variable-Temperature NMR : Monitor coalescence temperatures to estimate energy barriers (ΔG‡) between rotamers.

- DFT Calculations : Compare optimized geometries (e.g., B3LYP) to identify stable conformers. Substituent electronegativity (Cl vs. OMe) impacts rotational freedom .

Q. Which chromatographic techniques separate enantiomers in halogenated propiophenones?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:IPA (90:10) mobile phase.

- SFC : Supercritical CO₂ with 20% ethanol modifier achieves faster separation. Optimize flow rate (2.0 mL/min) and backpressure (150 bar) .

Q. How to characterize photodegradation pathways under varying pH/light conditions?

- Methodological Answer :

属性

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-20-15-8-3-2-5-11(15)9-10-14(19)16-12(17)6-4-7-13(16)18/h2-8H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQSHPPZBVMCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644205 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-22-6 | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。